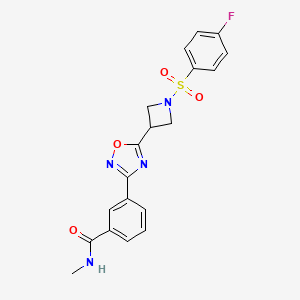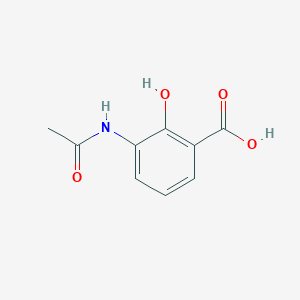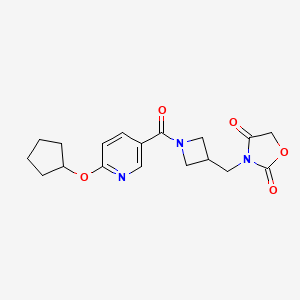![molecular formula C19H19NO4 B2717945 1'-(2-Methoxybenzyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 853751-49-2](/img/structure/B2717945.png)
1'-(2-Methoxybenzyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(2-Methoxybenzyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between an indolinone and a dioxane ring, with a methoxybenzyl substituent. The presence of these functional groups and the spirocyclic framework endows the compound with significant chemical and biological properties, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of 1’-(2-Methoxybenzyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction of isatin-derived azomethine ylides with activated olefins. This reaction is known for its efficiency in forming spirocyclic oxindoles, which are key intermediates in the synthesis of the target compound . The reaction conditions often include the use of a suitable solvent, such as methanol, and a catalyst, such as methanesulfonic acid, under reflux conditions .
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1’-(2-Methoxybenzyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxindole derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where nucleophiles such as halides or amines replace the methoxy group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures depending on the specific reaction.
Scientific Research Applications
1’-(2-Methoxybenzyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and as a model compound for studying spirocyclic chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1’-(2-Methoxybenzyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one exerts its effects is primarily through its interaction with biological targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, inhibiting or modulating their activity. The methoxybenzyl group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 1’-(2-Methoxybenzyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one include other spirocyclic oxindoles and indole derivatives. These compounds share the spiro linkage and indole moiety but differ in their substituents and ring structures. For example:
Spirooxindole derivatives: These compounds have similar spirocyclic frameworks but may have different substituents, such as halogens or alkyl groups.
Indole derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid share the indole core but lack the spirocyclic structure.
The uniqueness of 1’-(2-Methoxybenzyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one lies in its specific combination of functional groups and spirocyclic architecture, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1'-[(2-methoxyphenyl)methyl]spiro[1,3-dioxane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-22-17-10-5-2-7-14(17)13-20-16-9-4-3-8-15(16)19(18(20)21)23-11-6-12-24-19/h2-5,7-10H,6,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARSYUDIQVLGCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C3=CC=CC=C3C4(C2=O)OCCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one](/img/structure/B2717864.png)
![5-[benzyl(methyl)amino]-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2717865.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B2717866.png)
![N-[2-(4-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/new.no-structure.jpg)
![3-{[1-(2-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2717868.png)
amine](/img/structure/B2717869.png)
![4-bromo-10-(3-chloro-4-fluorophenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2717871.png)
![4-[1-(3-Chlorophenyl)cyclopentyl]phenol](/img/structure/B2717872.png)
![[1-(4-amino-1-methyl-1h-pyrazole-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B2717874.png)
![4-(4-Chlorophenyl)-2-[(4-methoxybenzyl)sulfanyl]nicotinonitrile](/img/structure/B2717876.png)

![3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate](/img/structure/B2717882.png)

